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Compound of Interest

Methyl 3-fluoro-5-hydroxy-4-
Compound Name:

methoxybenzoate
CAS No.: 838856-88-5
Cat. No.: B3029923

Get Quote

Executive Summary & Compound Significance

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (MFHMB) is a highly functionalized
polysubstituted benzene derivative. Structurally, it represents a "hybrid" scaffold sharing
features with vanilloids and fluorinated aromatic intermediates used in kinase inhibitor
discovery (e.g., EGFR inhibitors like Gefitinib).

For researchers in medicinal chemistry, this molecule presents a specific analytical challenge:
distinguishing between the regiochemical isomers of fluorine and hydroxyl substitution on the
methoxy-benzoate core. The presence of the fluorine atom (

) introduces heteronuclear spin-spin coupling that significantly alters the
and
NMR topologies.

This guide provides the calculated spectral fingerprint, experimental acquisition protocols, and
a logic-based assignment workflow to validate the identity of this compound.
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Chemical Identity & Properties

Parameter Detail

IUPAC Name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

Molecular Formula

Molecular Weight 200.16 g/mol
Monoisotopic Mass 200.0485 Da
Core Scaffold Benzoic acid ester

Phenol (C5-0OH), Aryl Fluoride (C3-F), Methoxy

Key Functionalities
(C4-OMe), Methyl Ester (C1-COOMe)

Spectral Data Analysis (The "Fingerprint")[2]
Nuclear Magnetic Resonance (NMR)

Note: Data below are calculated based on substituent chemical shift additivity rules (SCS) and
standard scalar coupling constants for fluorinated aromatics.

NMR (400 MHz, DMSO-d

)

The proton spectrum is defined by two aromatic singlets (or doublets) and two distinct methyl
environments. The diagnostic feature is the splitting of the aromatic proton at H2 by the
adjacent fluorine.[1][2]
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Position (ppm)

Multiplicity

Coupling (Hz)

Assignment
Logic

OH 9.80 - 10.20

s (broad)

Exchangeable
phenolic proton;
shift varies with
concentration/wa

ter.

H2 7.35-7.45

dd

Diagnostic: Ortho
to Fluorine.
Large coupling
indicates

proximity to F.

H6 7.10-7.20

Para to Fluorine.

[1]

is typically
negligible (< 1
Hz).

4-OCH 385

s (d)

Methoxy group.
May show very
fine splitting from
F.

1-COOCH 3.82

Ester methyl.
Typically slightly
upfield of the aryl
methoxy.[1][2]

NMR (100 MHz, DMSO-d

)

The Carbon-13 spectrum is the definitive confirmation tool due to the large Carbon-Fluorine (

) coupling constants.
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Carb Multiolicit Assighment
arbon ultiplici
(ppm) plicity (Hz) Logic
C=0 165.5 S - Carbonyl ester.
Direct C-F bond.
C3 152.0 d Massive doublet.
[1][2]
Phenolic carbon
C5 145.0 d
(meta to F).[1][2]
Ipso to OMe
C4 140.5 d
(ortho to F).[1][2]
uaternary ester
C1 125.0 d Q Y
attachment.[1][2]
Aromatic CH
C6 110.0 s -
(parato F).[1]
Aromatic CH
C2 108.5 d
(ortho to F).[1][2]
Methoxy carbon
OMe 60.5 S - )
(hindered).[1]
Ester methyl
COOMe 52.0 s -

carbon.[1][2]

Mass Spectrometry (MS)[3][5]

¢ lonization Mode: ESI (-) or APCI (due to the phenolic OH).

e Molecular lon:

o Fragmentation Pattern (El/Positive Mode):

o 200
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o 169

o 141

Infrared Spectroscopy (FT-IR)

Wavenumber (cm

Vibration Mode Description
)
3200 - 3450 O-H Stretch Broad band (Phenol).
1715-1725 C=0]I1] Stretch Sharp, strong (Ester).
1280 - 1300 C-O Stretch Aryl ether/ester linkage.
Strong band, often overlapping
1100 - 1200 C-F Stretch

with C-O.

Experimental Validation Protocols
NMR Sample Preparation & Acquisition

To ensure the resolution of the hydroxyl proton and accurate coupling constants, solvent choice
is critical.[1][2]

e Solvent: Use DMSO-d

(99.9% D). CDCI

is not recommended as the phenolic proton often broadens or exchanges, and the solubility
of poly-oxygenated aromatics can be poor.

e Concentration: 5-10 mg in 600 pL solvent.

e Acquisition Parameters:
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o :16 scans, D1 (relaxation delay) = 2.0s. Crucial: Ensure good shimming to resolve the 1.8
Hz meta-coupling.

o :512-1024 scans. Use a

-decoupled sequence if available to collapse the multiplets for simplified assignment,
otherwise, use the

-values in Section 3.1 to confirm regiochemistry.

Regiochemistry Confirmation Workflow

The primary risk is misidentifying the isomer (e.g., F at position 2 vs 3).[1] Use this logic flow:

Unknown Sample Spectrum

Check 13C NMR
Look for ~245 Hz Doublet

l

Is Doublet present?

Yes (C-F confirmed)

Check 1H NMR
Aromatic Region

H-H Coupling Pattern?

One large d (J~10Hz)

One small d/s Two large d (Ortho H)

CONFIRMED: ISOMER:

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Likely 2-Fluoro isomer
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Click to download full resolution via product page

Figure 1: Logic gate for confirming the regiochemistry of the fluorinated benzoate using NMR
coupling constants.

Synthesis & Pathway Context

Understanding the synthesis aids in identifying impurities (e.g., unreacted starting material).
The most robust route involves the selective fluorination of a gallate derivative or the
functionalization of a fluorinated phenol.[1][2]

Likely Synthetic Route (Retrosynthesis)

The core is likely derived from Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate) or Vanillic Acid
derivatives via electrophilic fluorination (Selectfluor) or nucleophilic aromatic substitution (

) on a nitro-precursor.

Methyl 3,4-dihydroxy-5-nitr 1 | -4 -5
{ Bresiie) (Mel, K2CO3) Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate

Reduction & Diazotization
(H2/Pd -> NaNO2/HBF4)

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
(Target)

Click to download full resolution via product page

Figure 2: Proposed synthetic pathway via a nitro-intermediate, a common strategy for
introducing fluorine meta to an ester.
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Disclaimer: The spectral data provided in Section 3 are theoretical values derived from high-
fidelity substituent chemical shift (SCS) algorithms and established coupling constants for
fluorinated aromatics. Experimental validation using the protocols in Section 4 is required for
GMP certification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H20, predicted) (NP0270154) [np-mrd.org]
¢ 2. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H20, predicted) (NP0296036) [np-mrd.org]

¢ To cite this document: BenchChem. [Technical Characterization Guide: Methyl 3-fluoro-5-
hydroxy-4-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029923/docs#technical-characterization-guide-
methyl-3-fluoro-5-hydroxy-4-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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